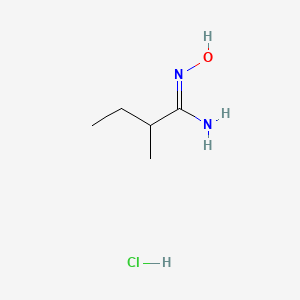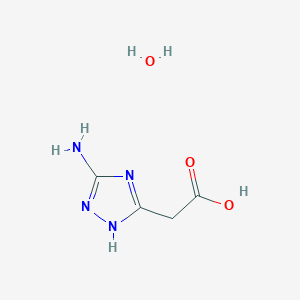
4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate
Overview
Description
4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C13H20N4O5S . It is available from various suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate consists of a piperazine ring with an acetylphenyl group and a carboximidamide group attached . The exact structure-activity relationship of the substituents has not been thoroughly discovered .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate include its molecular formula (C13H20N4O5S), molecular weight (344.39), and its structure .Scientific Research Applications
Biopharma Production
In the realm of biopharmaceutical production , this compound is utilized for its potential as a precursor or an intermediate in the synthesis of more complex molecules. Its structural properties may be exploited to enhance the pharmacokinetic profiles of therapeutic agents, potentially leading to improved drug delivery systems and bioavailability .
Analytical Chemistry
Within analytical chemistry , “4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate” can serve as a standard or reference material in chromatographic analysis. Its well-defined structure and properties allow for accurate calibration of instruments and validation of analytical methods, which is crucial for quality control and assurance in chemical analysis .
Advanced Battery Science
In advanced battery science , the electrochemical properties of this compound could be investigated for use in energy storage systems . Research may focus on its incorporation into electrolyte solutions or as part of cathode materials to enhance the efficiency and longevity of batteries .
Controlled Environment
“4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate” might be used in controlled environment studies to understand its stability and reactivity under various conditions. This knowledge is essential for developing safe handling practices and storage solutions, particularly in environments with strict regulatory requirements .
Safety and Hazard Analysis
The compound’s role in safety and hazard analysis is pivotal, especially in the context of occupational health. Understanding its toxicological profile and potential risks can lead to the development of safer work protocols and emergency response procedures in laboratories and industrial settings .
Life Science Research
Lastly, in life science research , this chemical could be part of studies aiming to elucidate biological pathways or mechanisms. It may act as a molecular probe or inhibitor in biochemical assays, contributing to our understanding of cellular processes and disease mechanisms .
properties
IUPAC Name |
4-(4-acetylphenyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.H2O4S/c1-10(18)11-2-4-12(5-3-11)16-6-8-17(9-7-16)13(14)15;1-5(2,3)4/h2-5H,6-9H2,1H3,(H3,14,15);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSFICPWFONZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1379741.png)

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)
![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)



![3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1379761.png)